An In-depth Technical Guide to the Thermodynamic and Viscous Properties of 2,6,10-Trimethylhexadecane
An In-depth Technical Guide to the Thermodynamic and Viscous Properties of 2,6,10-Trimethylhexadecane
Introduction: The Significance of 2,6,10-Trimethylhexadecane
2,6,10-Trimethylhexadecane is a branched-chain alkane with the chemical formula C₁₉H₄₀.[1][2][3] Its molecular structure, characterized by methyl groups at the 2, 6, and 10 positions, imparts unique physical and chemical properties that distinguish it from its linear counterpart, nonadecane. These properties are of significant interest in various fields, including lubricants, fuels, and as a component in complex hydrocarbon mixtures. A thorough understanding of its thermodynamic and viscous behavior is paramount for researchers, scientists, and drug development professionals in optimizing formulations, predicting performance under diverse operating conditions, and ensuring the stability and efficacy of products.
This technical guide provides a comprehensive overview of the key thermodynamic properties and viscosity of 2,6,10-trimethylhexadecane. It is designed to be a practical resource, offering not only a compilation of available data but also detailed, field-proven experimental methodologies for their determination. The protocols described herein are grounded in established international standards to ensure accuracy, reproducibility, and self-validation.
Part 1: Thermodynamic Properties
The thermodynamic properties of a substance govern its response to changes in temperature, pressure, and volume. For 2,6,10-trimethylhexadecane, these properties are crucial for applications involving heat transfer, fluid dynamics, and formulation stability.
Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquid hydrocarbons like 2,6,10-trimethylhexadecane, density is a critical parameter for quality control, process optimization, and in the calculation of other properties such as dynamic viscosity.[4]
Available Data:
| Property | Value | Source |
| Molecular Weight | 268.5 g/mol | PubChem[1] |
| Computed Properties | ||
| XLogP3-AA | 9.6 | PubChem[1] |
Experimental Protocol: Density Measurement via Oscillating U-Tube Densitometer (Based on ISO 12185)
The oscillating U-tube method is a highly accurate and precise technique for determining the density of liquids.[4][5][6] It is particularly suitable for petroleum products and related substances.[4][5][6][7]
Causality Behind Experimental Choices: The choice of the oscillating U-tube method is predicated on its high precision, small sample volume requirement, and the ability to control temperature accurately. This method directly measures the oscillation period of the U-tube filled with the sample, which is functionally related to the sample's density.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the oscillating U-tube densitometer according to the manufacturer's instructions using two certified reference standards with known densities that bracket the expected density of 2,6,10-trimethylhexadecane. Air and deionized water are commonly used for this purpose.
-
Sample Preparation: Ensure the 2,6,10-trimethylhexadecane sample is homogeneous and free of any air bubbles or particulate matter. If necessary, degas the sample using sonication or a gentle vacuum.
-
Temperature Control: Set the desired measurement temperature on the instrument. Allow sufficient time for the instrument's measuring cell to equilibrate to the set temperature.
-
Sample Injection: Carefully inject the sample into the oscillating U-tube, ensuring no air bubbles are introduced. The tube must be completely filled.
-
Measurement: Initiate the measurement sequence on the instrument. The instrument will measure the period of oscillation of the U-tube containing the sample.
-
Data Acquisition: The instrument's software will automatically convert the oscillation period into a density value based on the calibration data. Record the density reading once it has stabilized.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., heptane followed by acetone) and dry it completely with a stream of dry air or nitrogen before introducing the next sample.
Workflow for Density Measurement:
Caption: Workflow for density measurement using an oscillating U-tube densitometer.
Specific Heat Capacity
Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. This property is essential for designing and modeling thermal systems, such as heat exchangers and reactors.[8][9]
Available Data:
Experimental Protocol: Specific Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[10][11] It provides a rapid and simple method for determining specific heat capacity.[8]
Causality Behind Experimental Choices: The three-step DSC method is employed to ensure high accuracy by correcting for baseline drift and instrument asymmetry. Using a sapphire standard, which has a well-characterized and stable heat capacity, provides a reliable reference for calibration.
Step-by-Step Methodology:
-
Instrument and Heat Flow Calibration: Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's specifications. Indium is a common standard for this purpose.
-
Baseline Run (Empty Pans): Place an empty, hermetically sealed aluminum pan in the sample position and another empty, hermetically sealed aluminum pan in the reference position. Run a temperature program (e.g., from 25°C to 200°C at a heating rate of 10°C/min) to obtain a baseline heat flow curve.
-
Sapphire Standard Run: Accurately weigh a sapphire standard (typically 10-20 mg) and place it in a hermetically sealed aluminum pan. Place this in the sample position and an empty pan in the reference position. Run the same temperature program as the baseline run.
-
Sample Run: Accurately weigh the 2,6,10-trimethylhexadecane sample (typically 5-10 mg) into a hermetically sealed aluminum pan. Place this in the sample position and an empty pan in the reference position. Run the identical temperature program.
-
Calculation of Specific Heat Capacity: The specific heat capacity of the sample (Cp_sample) at a given temperature is calculated using the following equation:
Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (mass_sapphire / mass_sample) * Cp_sapphire
Where:
-
DSC_sample, DSC_baseline, and DSC_sapphire are the heat flow signals from the respective runs at the given temperature.
-
mass_sapphire and mass_sample are the masses of the sapphire standard and the sample.
-
Cp_sapphire is the known specific heat capacity of sapphire at that temperature.
-
Workflow for Specific Heat Capacity Measurement by DSC:
Caption: Workflow for determining specific heat capacity using the three-step DSC method.
Thermal Conductivity
Thermal conductivity (λ) is a measure of a material's ability to conduct heat.[12] It is a critical parameter in heat transfer calculations for applications involving heating or cooling of 2,6,10-trimethylhexadecane.
Available Data:
Experimental Protocol: Thermal Conductivity Measurement via Transient Plane Source (TPS) Method (Based on ISO 22007-2)
The Transient Plane Source (TPS) method, also known as the Hot Disc method, is a versatile and accurate technique for measuring the thermal conductivity and thermal diffusivity of solids, liquids, and powders.[13]
Causality Behind Experimental Choices: The TPS method is chosen for its ability to simultaneously determine thermal conductivity and thermal diffusivity. The transient nature of the measurement minimizes the influence of thermal convection in liquids, which is a significant advantage over steady-state methods.[14]
Step-by-Step Methodology:
-
Sensor Selection: Choose a TPS sensor with a radius appropriate for the sample volume and the expected thermal properties of 2,6,10-trimethylhexadecane.
-
Sample Holder Assembly: Place the liquid sample in a suitable sample holder that allows for the immersion of the TPS sensor. Ensure the sensor is fully surrounded by the sample and that there are no air gaps.
-
Instrument Setup: Connect the sensor to the TPS instrument and configure the measurement parameters, including the heating power and measurement time. The power should be low enough to avoid inducing significant convection, and the measurement time should be short (typically a few seconds for liquids).
-
Measurement Execution: Initiate the measurement. The instrument will pass a current through the sensor, causing a temperature increase. The temperature rise of the sensor as a function of time is recorded.
-
Data Analysis: The instrument's software analyzes the temperature versus time data to calculate the thermal conductivity and thermal diffusivity of the sample.
-
Repeatability: Perform multiple measurements to ensure the results are reproducible.
Workflow for Thermal Conductivity Measurement (TPS Method):
Caption: Workflow for thermal conductivity measurement using the Transient Plane Source (TPS) method.
Part 2: Viscosity
Viscosity is a measure of a fluid's resistance to flow.[15][16] For many applications of 2,6,10-trimethylhexadecane, particularly in lubrication and fluid transport, viscosity is a critical performance parameter.[17][18]
Available Data:
Experimental Protocol: Kinematic Viscosity Measurement via Glass Capillary Viscometer (Based on ASTM D445)
The ASTM D445 standard test method is a globally recognized procedure for determining the kinematic viscosity of liquid petroleum products, both transparent and opaque.[17][18][19][20][21] It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[17][18][19][20][21]
Causality Behind Experimental Choices: The use of a calibrated glass capillary viscometer in a constant temperature bath ensures that the measurement is made under reproducible and well-defined conditions. The flow under gravity is a simple and reliable driving force for Newtonian fluids.
Step-by-Step Methodology:
-
Viscometer Selection and Cleaning: Select a calibrated glass capillary viscometer of the appropriate type (e.g., Ubbelohde or Cannon-Fenske) for the expected viscosity range of 2,6,10-trimethylhexadecane. Thoroughly clean and dry the viscometer.
-
Sample Preparation: Filter the sample to remove any particulate matter that could clog the capillary.
-
Temperature Control: Place the viscometer in a constant temperature bath maintained at the desired measurement temperature with a high degree of accuracy (e.g., ±0.02°C). Allow at least 30 minutes for the viscometer to reach thermal equilibrium.
-
Sample Loading: Charge the viscometer with the sample in the manner prescribed for the specific viscometer type, ensuring the correct sample volume.
-
Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and, using a stopwatch, measure the time it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.
-
Repeat Measurement: Perform at least two flow time measurements. The two measurements should agree within the specified repeatability of the method.
-
Calculation of Kinematic Viscosity: Calculate the kinematic viscosity (ν) in mm²/s (or centistokes, cSt) by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C):
ν = C * t
-
Calculation of Dynamic Viscosity: If the density (ρ) of the liquid is known at the measurement temperature, the dynamic viscosity (η) in mPa·s (or centipoise, cP) can be calculated:[17][19][20]
η = ν * ρ
Workflow for Kinematic Viscosity Measurement (ASTM D445):
Caption: Workflow for kinematic viscosity measurement according to ASTM D445.
Conclusion
The thermodynamic properties and viscosity of 2,6,10-trimethylhexadecane are fundamental parameters that dictate its behavior and performance in a wide array of applications. While a comprehensive experimental dataset for this specific compound is not extensively available in public literature, this guide provides the necessary framework for its accurate and reliable determination using standardized, internationally recognized methodologies. By adhering to the detailed protocols outlined for density, specific heat capacity, thermal conductivity, and viscosity, researchers, scientists, and drug development professionals can generate high-quality data to support their work. The emphasis on the causality behind experimental choices and the provision of self-validating systems are intended to empower users to not only perform these measurements but also to understand the principles that ensure their scientific integrity.
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